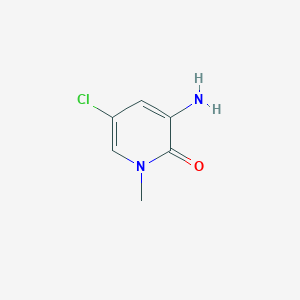

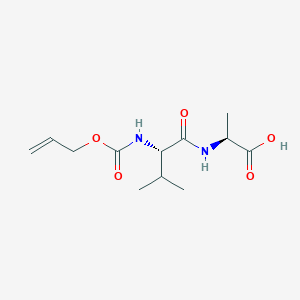

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

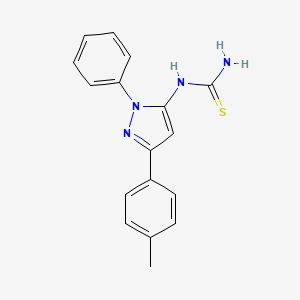

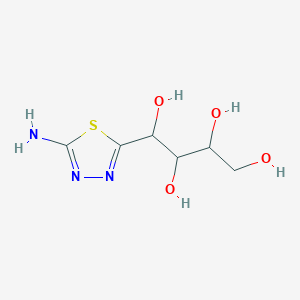

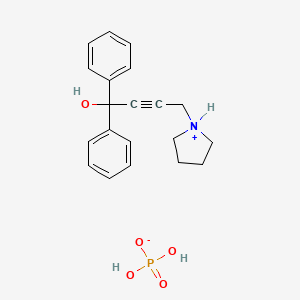

“3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a storage temperature of 28°C .科学的研究の応用

Chemical Synthesis and Functionalization

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one serves as a versatile chemical scaffold in synthetic chemistry. It's involved in the synthesis of densely functionalized 4-amino-1,2-dihydropyridines through a regioselective one-pot synthesis, highlighting the efficiency of forming multiple new bonds and a ring in a single operation. These compounds are valuable due to their nitrile and amino groups, offering excellent precursors for further synthetic renovations (Koley et al., 2015). Moreover, their utility extends to the synthesis and functionalization of 2,3-dihydropyridin-4(1H)-ones and 3-aminocyclohex-2-enones, which are key intermediates in creating bioactive compounds and natural products like indolizidine and quinolizidine alkaloids (Seki & Georg, 2014).

Material Synthesis and Analysis

In material science, this compound derivatives are used in the synthesis of new molecular scaffolds. For instance, the creation of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates its potential in generating new dihydropyridine molecules, which are important in medicinal chemistry and organic synthesis due to their resemblance to NAD(P)H reducing agents (Borgarelli et al., 2022). Additionally, its derivatives are studied in electron spin resonance techniques to understand the stability and properties of induced free radicals at room temperature, providing insights into the molecular structures and their stability (Aydın et al., 2013).

Medicinal Applications and Biological Studies

This chemical also finds applications in the field of medicinal chemistry and biological studies. It is involved in the one-step, three-component synthesis of pyridines and 1,4-dihydropyridines, which are essential scaffolds in medicinal chemistry due to their utility in forming various anti-inflammatory agents (Evdokimov et al., 2006). Additionally, it serves as a precursor in synthesizing diverse compounds with significant antioxidant, hemolytic, and cytotoxicity properties, contributing to the discovery of new therapeutic agents (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .

特性

IUPAC Name |

3-amino-5-chloro-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAAYUPTIQIFCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate](/img/structure/B1380901.png)

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)